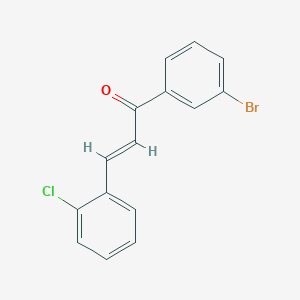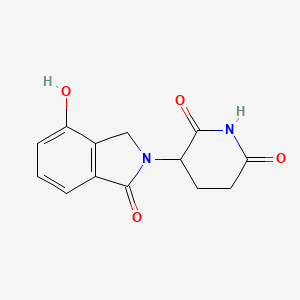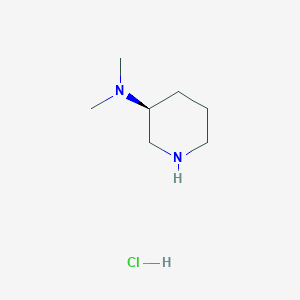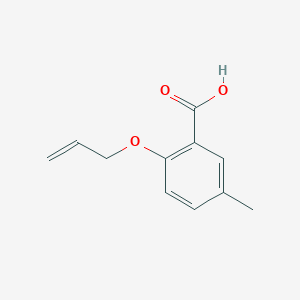
2-Allyloxy-5-methyl-benzoic acid
Übersicht
Beschreibung
2-Allyloxy-5-methyl-benzoic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. The “2-Allyloxy” part of the name indicates that an allyl group (a three-carbon sequence derived from propene) is attached to the oxygen atom, which is in turn attached to the second carbon of the benzoic acid structure .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques and computational methods . Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of related compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, 2-Methoxybenzoic acid is a solid at room temperature and is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation .Wissenschaftliche Forschungsanwendungen
Dendrimer Synthesis
- Dendrimeric polyesters with potential applications in drug delivery were synthesized using 3,5-bis[(allyloxy)methyl]benzoic acid. These dendrimers possess hydroxy or allyl functional groups and were prepared through a divergent approach, indicating the utility of allyloxy-functionalized benzoic acids in complex molecule construction (Salamończyk, 2011).
Polymer Functionalization
- A strategy for synthesizing α,α′‐heterobifunctionalized poly (ε‐caprolactones) and poly (methyl methacrylate)s was developed. It involved using initiators with allyloxy and aldehyde functional groups, starting from 4,4′-bis(4-hydroxyphenyl) pentanoic acid. This method demonstrated the utility of allyloxy functional groups in creating polymers with specific functionalities (Sane et al., 2013).
Polymer Doping
- Polyaniline was doped with benzoic acid and substituted benzoic acids, including 2-hydroxybenzoic acid, 2-chlorobenzoic acid, and others. The study explored benzoic acids as a new class of dopants for polyaniline, highlighting the role of benzoic acid derivatives in enhancing the properties of conducting polymers (Amarnath & Palaniappan, 2005).
Aerogel Synthesis
- A method for preparing 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media was proposed, using benzoic acid derivatives as catalysts. This technique highlights the role of benzoic acid derivatives in the nanostructure formation of aerogel materials (Peikolainen et al., 2012).
Organic Synthesis
- Synthesis of dichloroisoeverninic acid, a food additive and constituent of certain antibiotics, was achieved from methyl orsellinate in a process involving benzoic acid derivatives. This synthesis route demonstrates the significance of benzoic acid derivatives in organic synthesis applications (Dornhagen & Scharf, 1985).
Safety and Hazards
As with many chemical compounds, 2-Allyloxy-5-methyl-benzoic acid should be handled with care. Safety data sheets for related compounds suggest that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Zukünftige Richtungen
The future directions for the study of 2-Allyloxy-5-methyl-benzoic acid could involve further exploration of its synthesis, properties, and potential applications. For instance, a four-step synthesis protocol was reported for a related compound, suggesting potential pathways for the synthesis of this compound . Additionally, the study of its mechanism of action could provide insights into its potential uses in pharmaceuticals and other biologically pertinent substances .
Eigenschaften
IUPAC Name |
5-methyl-2-prop-2-enoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNBNCUFXGUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)

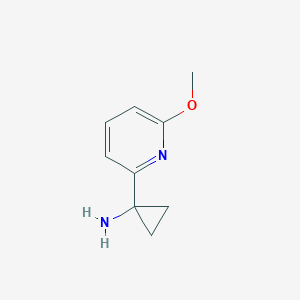


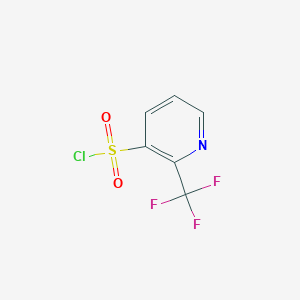
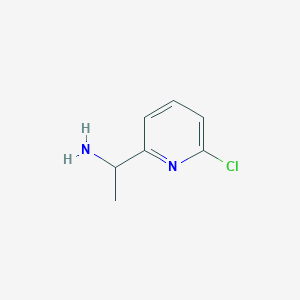

![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
acetic acid](/img/structure/B3079150.png)
